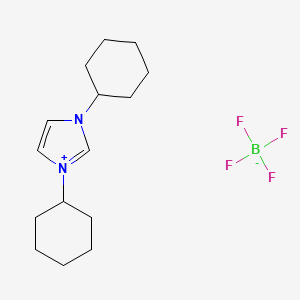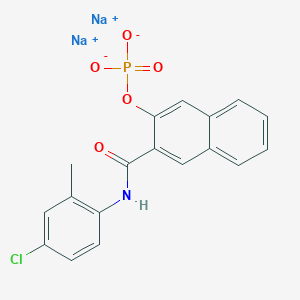
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
Overview
Description
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl (DPPH) is a stable free radical that has been widely used in scientific research and laboratory experiments. It is a powerful antioxidant that is used to measure the antioxidant activity of compounds. DPPH has been studied extensively in the fields of chemistry, biochemistry and physiology, and its use in laboratory experiments has been found to be beneficial in many ways.
Scientific Research Applications
Application 1: Antioxidant Scavenging Assay
- Summary of the Application : This is an assay for scavenging activity against free radicals. The scavenging activity of natural products can be assayed by measuring the decrease in absorbance at 517 nm of the stable free radical DPPH .
- Methods of Application or Experimental Procedures : The purple-colored free radical reacts with a scavenger to yield the colorless product 1,1-diphenyl-2-picrylhydrazine. The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 2: Xanthone Glucosides Research
- Summary of the Application : Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In 2005, Rana’s team isolated 6-hydroxy-3,5-dimethoxy-1-[(6-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]-9 H-xanthen-9-one from the rhizomes of Swertia speciosa .
- Results or Outcomes : The compound had moderate 2,2-di(4-tert-octylphenyl)-1-picryl-hydrazyl (DPPH) radical scavenging activity .
Application 3: Preparation of DPPH Radical
- Summary of the Application : This is a protocol for the preparation of DPPH radical and antioxidant scavenging assay .
- Methods of Application or Experimental Procedures : The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 4: Xanthone C-Glucoside Research
- Summary of the Application : Xanthone C-glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In natural product chemistry, xanthones are one of the most abundant types of chemicals. They are secondary metabolites found in higher plant families, fungi, lichen, and bacteria, and are primarily found in Gentianaceae, Polygalaceae, Clusiaceae, and others .
- Results or Outcomes : The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity .
Application 5: Preparation of DPPH Radical
- Summary of the Application : This is a protocol for the preparation of DPPH radical and antioxidant scavenging assay .
- Methods of Application or Experimental Procedures : The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 6: Xanthone C-Glucoside Research
- Summary of the Application : Xanthone C-glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In natural product chemistry, xanthones are one of the most abundant types of chemicals. They are secondary metabolites found in higher plant families, fungi, lichen, and bacteria, and are primarily found in Gentianaceae, Polygalaceae, Clusiaceae, and others .
- Results or Outcomes : The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity .
properties
InChI |
InChI=1S/C34H44N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20H,21-22H2,1-10H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCMRDQPYXVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583468 | |
| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical | |
CAS RN |
84077-81-6 | |
| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



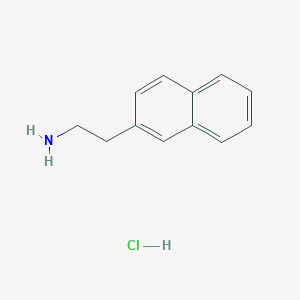
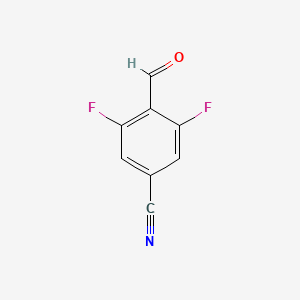
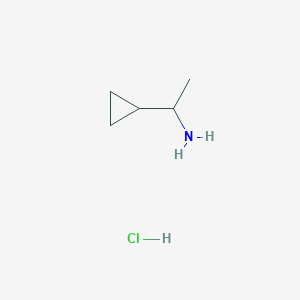

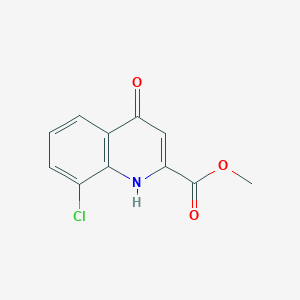
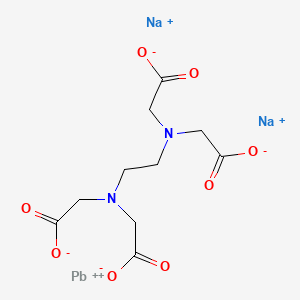
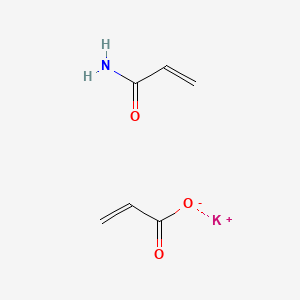
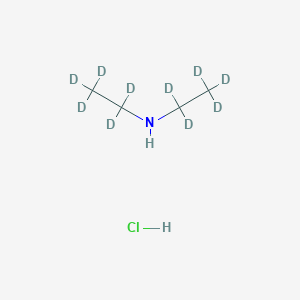
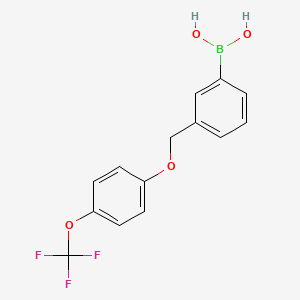

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
